Home > Products > Building Blocks P3242 > Tert-butyl 3-(3-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
Tert-butyl 3-(3-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate - 1186194-42-2

Tert-butyl 3-(3-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate

Catalog Number: EVT-1810703
CAS Number: 1186194-42-2
Molecular Formula: C19H21BrN2O2
Molecular Weight: 389.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(4RS)-1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-12,12a-dihydroimidazo[1,5-a]pyrrolo[2,1-c]quinoxalin-10(11H)-one (1a)

Compound Description: (4RS)-1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-12,12a-dihydroimidazo[1,5-a]pyrrolo[2,1-c]quinoxalin-10(11H)-one (1a) is an imidazo[1,5-a]quinoxaline derivative that acts as an antagonist, partial agonist, and full agonist, targeting the GABAA/benzodiazepine receptor. It exhibits high affinity for the [3H]flunitrazepam binding site with a Ki of 0.87 nM.

Relevance: Although structurally distinct from tert-Butyl 3-(3-Bromophenyl)-1,2,3,4-Tetrahydroquinoxaline-1-Carboxylate, both compounds share the core quinoxaline moiety, highlighting the significance of this structure in medicinal chemistry and its potential across various therapeutic targets.

5-Benzoyl-3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-4,5-dihydroimidazo[1,5-a]quinoxaline (13b)

Compound Description: 5-Benzoyl-3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-4,5-dihydroimidazo[1,5-a]quinoxaline (13b) is another imidazo[1,5-a]quinoxaline derivative, similar to compound 1a. It belongs to a series of compounds studied for their interaction with the GABAA/benzodiazepine receptor, displaying a range of intrinsic efficacies.

Relevance: The presence of the quinoxaline ring system in 13b draws a structural connection to Tert-Butyl 3-(3-Bromophenyl)-1,2,3,4-Tetrahydroquinoxaline-1-Carboxylate. The variations in substituents around the quinoxaline core in these compounds suggest opportunities for exploring structure-activity relationships and potential applications in medicinal chemistry.

Tert-butyl (4S)-12,12a-dihydroimidazo[1,5-a]pyrrolo[2,1-c]quinoxaline-1-carboxylate (1e)

Compound Description: Tert-butyl (4S)-12,12a-dihydroimidazo[1,5-a]pyrrolo[2,1-c]quinoxaline-1-carboxylate (1e) is part of the imidazo[1,5-a]quinoxaline amides and carbamates series, known to bind with high affinity to the GABAA/benzodiazepine receptor.

Relevance: Both this compound and Tert-Butyl 3-(3-Bromophenyl)-1,2,3,4-Tetrahydroquinoxaline-1-Carboxylate share not only the quinoxaline core but also the tert-butyl carbamate group, albeit at different positions. This structural similarity suggests potential shared synthetic pathways or potential for similar biological activities.

(S,R)-N-[[2-[N-(2-Amino-3-mercaptopropyl)-L-tert-leucyl]-1,2,3,4-tetrahydro-3-isoquinolinyl]carbonyl]-L-glutamine

Compound Description: This compound is a potent Ras farnesyltransferase (FT) inhibitor, exhibiting an IC50 of 2.8 nM and an EC50 of 0.19 μM in inhibiting anchorage-independent growth of transformed NIH-3T3 fibroblast cells. It demonstrated in vivo antitumor activity in a mouse model implanted with H-ras-transformed rat-1 tumor cells, resulting in prolonged survival times.

Relevance: While not directly containing the quinoxaline structure, this compound, through its tetrahydroisoquinoline moiety, offers a valuable point of comparison with Tert-Butyl 3-(3-Bromophenyl)-1,2,3,4-Tetrahydroquinoxaline-1-Carboxylate. Both tetrahydroisoquinoline and tetrahydroquinoxaline represent saturated heterocyclic systems, potentially exhibiting similar conformational preferences or reactivities. Furthermore, the presence of a tert-butyl group in both structures suggests possible overlaps in their synthetic routes or pharmacological profiles.

Tert-Butyl 2-(4-bromophenyl)-3-((tert-butoxycarbonyl)amino)tetrahydrofuran-3-carboxylate

Compound Description: Tert-butyl 2-(4-bromophenyl)-3-((tert-butoxycarbonyl)amino)tetrahydrofuran-3-carboxylate is a Cα-tetrasubstituted α-amino acid synthesized as a building block for incorporating tetrahydrofuran amino acids (TAAs) into peptides. This specific compound is significant due to its role in conformational studies and as a precursor for synthesizing other TAA building blocks.

Relevance: The presence of the tert-butyl carbamate protecting group links this compound to Tert-Butyl 3-(3-Bromophenyl)-1,2,3,4-Tetrahydroquinoxaline-1-Carboxylate. Both compounds also share a focus on incorporating cyclic structures (tetrahydrofuran and tetrahydroquinoxaline, respectively) into their molecular frameworks. This suggests potential commonalities in synthetic strategies or potential applications in medicinal chemistry, particularly regarding peptide modifications or peptidomimetic design.

N-(3-Bromophenyl)-4-[(1R,3aS,10aR,10bS)-decahydro-1H,4H-pyrido[3,2,1-ij][1,6]naphthyridin-1-yl]butanamide (B11)

Compound Description: B11 is a matrine analog exhibiting potent antiproliferative activity. It induces G1 phase cell cycle arrest and apoptosis in A549 cells in a dose-dependent manner. Molecular modeling studies revealed that B11 interacts with annexin A2 by forming a hydrogen bond with SER91 and a halogen bond with GLN320.

Relevance: Both B11 and Tert-Butyl 3-(3-Bromophenyl)-1,2,3,4-Tetrahydroquinoxaline-1-Carboxylate feature a 3-bromophenyl substituent. While their core structures differ significantly, this shared feature emphasizes the potential importance of this specific substituent in influencing biological activity or binding interactions. Comparing their activity profiles could offer insights into the contribution of the 3-bromophenyl group across different chemical scaffolds.

Overview

Tert-butyl 3-(3-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate is a chemical compound with the molecular formula C19H21BrN2O2C_{19}H_{21}BrN_{2}O_{2} and a molecular weight of approximately 389.3 g/mol. It features a quinoxaline core that is substituted at the 3-position with a bromophenyl group and at the 1-position with a tert-butyl carboxylate. This compound is classified as a tetrahydroquinoxaline derivative, which is known for its significance in medicinal chemistry due to various biological activities .

Synthesis Analysis

The synthesis of tert-butyl 3-(3-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate can be achieved through several methods. One notable approach involves the use of ortho-tosylaminophenyl substrates and α,α-dicyanoalkenes in a [4 + 2] annulation reaction facilitated by bases such as cesium carbonate. This method has shown high yields and excellent diastereoselectivity, making it efficient for producing various tetrahydroquinoline derivatives .

Technical Details

  1. Reactants: The primary reactants include ortho-tosylaminophenyl derivatives and cyanoalkenes.
  2. Conditions: Reactions are typically conducted under nitrogen atmosphere at room temperature.
  3. Yield: Yields can reach up to 93%, depending on the specific reaction conditions and substrates used .
Molecular Structure Analysis

The molecular structure of tert-butyl 3-(3-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate can be represented using various structural notations:

  • InChI: InChI=1S/C19H21BrN2O2/c1-19(2,3)24-18(23)22-12-16(13-7-6-8-14(20)11-13)21-15-9-4-5-10-17(15)22/h4-11,16,21H,12H2,1-3H3
  • SMILES: CC(C)(C)OC(=O)N1CC(NC2=CC=CC=C21)C3=CC(=CC=C3)Br

These representations highlight the compound's complex structure including its functional groups and stereochemistry .

Chemical Reactions Analysis

Tert-butyl 3-(3-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate can participate in various chemical reactions typical of quinoxaline derivatives. These include:

  • Aza-Michael Addition: This reaction involves the addition of nucleophiles to α,β-unsaturated carbonyl compounds.
  • Esterification Reactions: The carboxylic acid moiety can undergo esterification to form various esters.

These reactions are essential for further functionalization of the compound for specific applications in medicinal chemistry .

Mechanism of Action

The mechanism of action for compounds like tert-butyl 3-(3-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate often involves interaction with biological targets such as enzymes or receptors. The presence of the bromophenyl group may enhance lipophilicity and facilitate membrane permeability, allowing the compound to exert its biological effects more effectively.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 3-(3-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate include:

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents like dichloromethane and dimethyl sulfoxide but insoluble in water.

Relevant Data

The melting point is not explicitly stated in the sources but can be inferred from similar compounds to be within the range typical for tetrahydroquinoxalines .

Applications

Tert-butyl 3-(3-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate has potential applications in:

  • Medicinal Chemistry: As a scaffold for developing new pharmaceuticals targeting various diseases including cancer and neurological disorders.
  • Chemical Research: Used in synthetic methodologies to create more complex organic molecules.

The unique structural features of this compound make it a valuable candidate for ongoing research into novel therapeutic agents .

Properties

CAS Number

1186194-42-2

Product Name

Tert-butyl 3-(3-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate

IUPAC Name

tert-butyl 3-(3-bromophenyl)-3,4-dihydro-2H-quinoxaline-1-carboxylate

Molecular Formula

C19H21BrN2O2

Molecular Weight

389.3 g/mol

InChI

InChI=1S/C19H21BrN2O2/c1-19(2,3)24-18(23)22-12-16(13-7-6-8-14(20)11-13)21-15-9-4-5-10-17(15)22/h4-11,16,21H,12H2,1-3H3

InChI Key

FAKYOWSEBJLQMA-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CC(NC2=CC=CC=C21)C3=CC(=CC=C3)Br

Canonical SMILES

CC(C)(C)OC(=O)N1CC(NC2=CC=CC=C21)C3=CC(=CC=C3)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.